![molecular formula C17H11NS3 B14261173 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine CAS No. 162050-67-1](/img/structure/B14261173.png)
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine typically involves the use of thiophene derivatives and pyridine as starting materials. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the condensation of thiophene derivatives with pyridine under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, it binds selectively to metal ions such as iron (III), leading to changes in its photophysical properties . This binding can be studied using computational and experimental methods to understand the underlying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: This compound has a similar structure but includes a nitrile group instead of a pyridine ring.
Thiophene-2-boronic acid pinacol ester: This compound includes a boronic acid ester group and is used in similar applications.
Uniqueness
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is unique due to its combination of multiple thiophene rings and a pyridine ring, which imparts distinct photophysical properties and makes it suitable for specific applications such as fluorescent sensing and organic electronics.
Properties
CAS No. |
162050-67-1 |
|---|---|
Molecular Formula |
C17H11NS3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C17H11NS3/c1-2-14(19-11-1)15-5-6-17(21-15)16-4-3-13(20-16)12-7-9-18-10-8-12/h1-11H |
InChI Key |
XVBCAVZPTZRZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
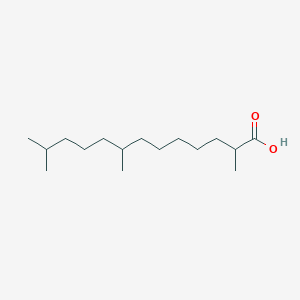
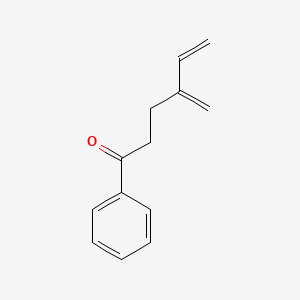

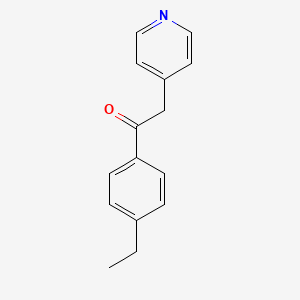
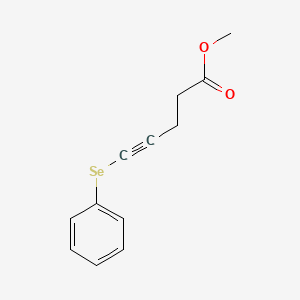
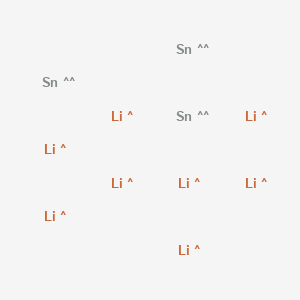
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

